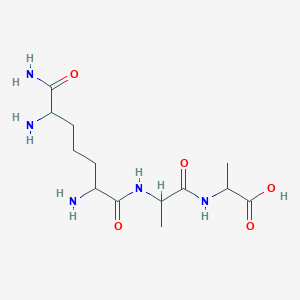

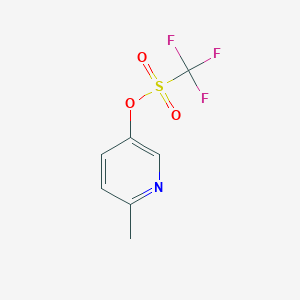

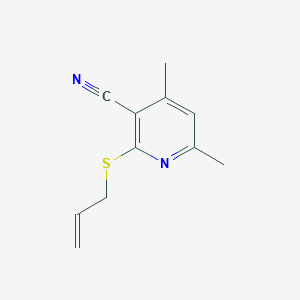

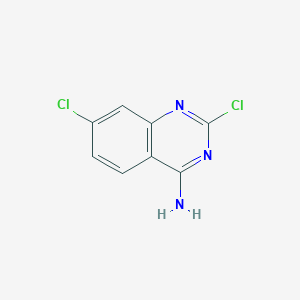

![molecular formula C17H24ClN5O4S B048868 2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol CAS No. 376608-75-2](/img/structure/B48868.png)

2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol

Descripción general

Descripción

The compound of interest belongs to a group of chemicals with complex heterocyclic structures, often characterized by their synthesis through cyclocondensation, rearrangement, and reactions involving various substituents and catalysts. These processes are crucial for the development of compounds with potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

Synthesis of related compounds involves cyclocondensation reactions, where starting materials undergo condensation to form heterocyclic compounds. For example, cycloalkyl[1,2-e]oxazolo[3,2-a]pyrimidin-9-ones were synthesized from amino-oxazolines and ethyl 2-oxocyclohexanecarboxylate, demonstrating a methodology that might be applicable to the synthesis of the compound (Adetchessi et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds in this class can be determined using X-ray crystallography, as seen in some compounds where a flattened boat conformation of the triazine ring was observed, providing insights into the spatial arrangement and potential reactivity of the molecule (Dolzhenko et al., 2011).

Chemical Reactions and Properties

Chemical reactions, including rearrangements, are pivotal in the synthesis and modification of these compounds. The Dimroth rearrangement, for instance, plays a significant role in transforming pyrimidinones to triazolopyrimidines, indicating a method of structural alteration that could be relevant (El Ashry et al., 1998).

Aplicaciones Científicas De Investigación

Synthesis of Novel Anticoagulant Ticagrelor : This research by Miao Shi-fen (2015) in the Strait Pharmaceutical Journal details a method for synthesizing ticagrelor, an anticoagulant, which involves few reaction steps, ease of operations, mild conditions, high yield, and suitability for industrial production. This suggests the compound's relevance in the pharmaceutical industry (Miao Shi-fen, 2015).

Synthesis of Amino Derivatives of Triazolopyrimidine : A study by R. I. Vas’kevich et al. (2006) in the Russian Journal of Organic Chemistry explores the heterocyclization of related compounds to form amino derivatives of triazolopyrimidine, indicating potential applications in chemical synthesis and molecular design (R. I. Vas’kevich et al., 2006).

Improved Process for the Synthesis of Ticagrelor : Another study by Zeng Zhi-xua (2015) in Chemical Research and Application reports an improved synthesis process for ticagrelor, achieving an overall yield of 65%, which underscores the compound's significance in medicinal chemistry (Zeng Zhi-xua, 2015).

Applications in Fluorescence Imaging and Materials Science : Research by Alexander K. Eltyshev et al. (2018) in Organic & Biomolecular Chemistry discusses the synthesis of new blue fluorophores based on a similar core structure, showing potential applications in fluorescence imaging and materials science (Alexander K. Eltyshev et al., 2018).

Fungicidal and Insecticidal Activity : Xiao-Bao Chen and De-Qing Shi (2008) in the Journal of Heterocyclic Chemistry studied compounds with similar structures that displayed moderate to weak fungicidal and insecticidal activity, suggesting potential agricultural applications (Xiao-Bao Chen & De-Qing Shi, 2008).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and any other hazards associated with its use.

Direcciones Futuras

This would involve discussing potential future research directions, such as new applications for the compound or new methods for its synthesis.

Propiedades

IUPAC Name |

2-[[(3aR,4S,6R,6aS)-6-(7-chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClN5O4S/c1-4-7-28-16-19-14(18)11-15(20-16)23(22-21-11)9-8-10(25-6-5-24)13-12(9)26-17(2,3)27-13/h9-10,12-13,24H,4-8H2,1-3H3/t9-,10+,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDSRYMPNIDSMX-RSLMWUCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C(=N1)Cl)N=NN2C3CC(C4C3OC(O4)(C)C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC2=C(C(=N1)Cl)N=NN2[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001100182 | |

| Record name | 2-[[(3aR,4S,6R,6aS)-6-[7-Chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol | |

CAS RN |

376608-75-2 | |

| Record name | 2-[[(3aR,4S,6R,6aS)-6-[7-Chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376608-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(3aR,4S,6R,6aS)-6-[7-Chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[7-Chloro-5-(propylsulfanyl)[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, (1S,2S,3R,5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NXW4DNB44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.